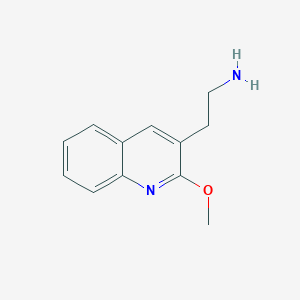
2-(2-Methoxyquinolin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methoxyquinolin-3-yl)ethanamine is a chemical compound with the molecular weight of 202.26 . Its IUPAC name is 2-(2-methoxy-3-quinolinyl)ethanamine . The compound is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains an ethanamine group attached to the quinoline nucleus .Scientific Research Applications
Synthesis and Cytotoxic Activity
Researchers have explored the synthesis of novel compounds with potential cytotoxic activity against various cancer cell lines. For instance, a study focused on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives through solid-phase synthesis using primary and secondary amines. These compounds were evaluated for their cytotoxic activity, demonstrating the potential for developing new anticancer drugs. Additionally, the fluorescence properties of these compounds were investigated, suggesting applications in imaging and diagnostic tools (Jasna Kadrić et al., 2014).
Neuroprotective and Anticholinesterase Agents
Another study highlighted the design, synthesis, and preclinical evaluation of new quinolin-4-one derivatives as potent antitumor agents, focusing on their cytotoxic activity against tumor cell lines. These compounds were tested for their ability to inhibit specific cellular pathways, showcasing the therapeutic potential of quinoline derivatives in cancer treatment (Li-Chen Chou et al., 2010).
Luminescence and Imaging Applications
The development of fluorescent probes for mercury(II) and iron(III) ions using bisquinoline derivatives has been reported. These probes exhibit significant fluorescent responses to specific ions, suggesting applications in environmental monitoring and analytical chemistry. The study demonstrates how the modification of the methoxy substitution pattern can lead to different fluorescent responses (Y. Mikata et al., 2013).
Antimicrobial Activity
Research has also been conducted on the synthesis of novel quinoline derivatives with antimicrobial activities. A study synthesized a series of 2-chloroquinolin-3-yl ester derivatives and evaluated their ABTS radical-scavenging activity and antimicrobial properties. The findings highlight the potential of these compounds in developing new antimicrobial agents (S. Tabassum et al., 2014).
properties
IUPAC Name |
2-(2-methoxyquinolin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-12-10(6-7-13)8-9-4-2-3-5-11(9)14-12/h2-5,8H,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFARTORFJCVDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

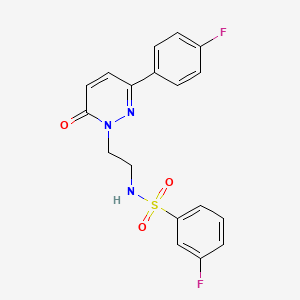

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2858770.png)
![6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2858772.png)
![N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858776.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide](/img/structure/B2858778.png)
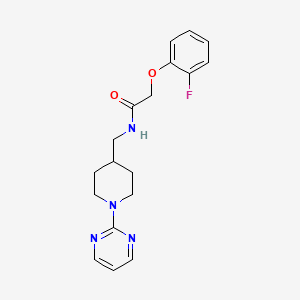
![2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B2858782.png)
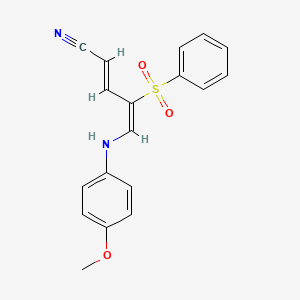
![4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2858785.png)
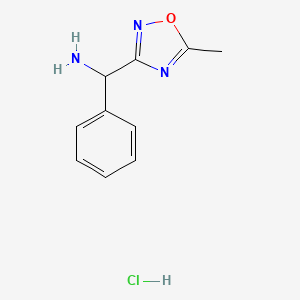

![3-(2-(cyanomethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2858790.png)